![molecular formula C34H42O2S2 B14192721 5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene CAS No. 918441-47-1](/img/structure/B14192721.png)
5,5'-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. Bithiophenes are known for their applications in organic electronics due to their conductive properties. This compound, in particular, features two thiophene rings connected by a central bond, with additional phenyl and butoxy groups enhancing its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene typically involves the following steps:
Formation of the Thiophene Rings: The thiophene rings are synthesized through a series of cyclization reactions involving sulfur and carbon sources.
Attachment of Phenyl Groups: The phenyl groups are introduced via electrophilic aromatic substitution reactions.
Introduction of Butoxy Groups: The butoxy groups are added through etherification reactions, where an alcohol reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be used to control reaction conditions precisely, leading to efficient and scalable synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and butoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Material Science: Investigated for its conductive properties and potential use in flexible electronic devices.
Chemical Sensors: Employed in the design of chemical sensors due to its ability to interact with various analytes.
Biological Studies: Explored for its potential interactions with biological molecules, which could lead to new insights in biochemistry and pharmacology.
Mecanismo De Acción
The mechanism by which 5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transport, making it suitable for use in electronic devices. In biological systems, it may interact with proteins and other biomolecules through π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bithiophene: A simpler bithiophene without the phenyl and butoxy groups.
5,5’-Bis(4-methoxyphenyl)-2,2’-bithiophene: Similar structure but with methoxy groups instead of butoxy groups.
5,5’-Bis(4-ethylphenyl)-2,2’-bithiophene: Similar structure but with ethyl groups instead of butoxy groups.
Uniqueness
5,5’-Bis(4-{2-[(2S)-2-methylbutoxy]ethyl}phenyl)-2,2’-bithiophene is unique due to the presence of the butoxy groups, which enhance its solubility and electronic properties. This makes it particularly suitable for applications in organic electronics and material science.
Propiedades
Número CAS |
918441-47-1 |
|---|---|
Fórmula molecular |
C34H42O2S2 |
Peso molecular |
546.8 g/mol |
Nombre IUPAC |
2-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]-5-[5-[4-[2-[(2S)-2-methylbutoxy]ethyl]phenyl]thiophen-2-yl]thiophene |
InChI |
InChI=1S/C34H42O2S2/c1-5-25(3)23-35-21-19-27-7-11-29(12-8-27)31-15-17-33(37-31)34-18-16-32(38-34)30-13-9-28(10-14-30)20-22-36-24-26(4)6-2/h7-18,25-26H,5-6,19-24H2,1-4H3/t25-,26-/m0/s1 |
Clave InChI |
CPUDKOISVBJEEY-UIOOFZCWSA-N |
SMILES isomérico |
CC[C@H](C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOC[C@@H](C)CC |
SMILES canónico |
CCC(C)COCCC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(C=C4)CCOCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
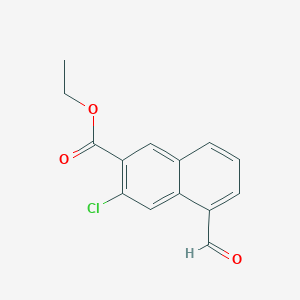
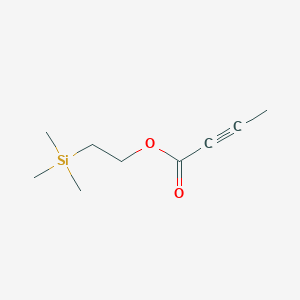
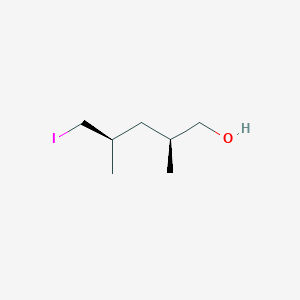
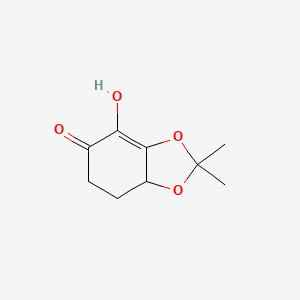
![(5R,6S)-9,9-Diethyl-5-[(2S)-4-iodopent-3-en-2-yl]-2,2,3,3,6-pentamethyl-4,8-dioxa-3,9-disilaundecane](/img/structure/B14192671.png)
![1-[3,5-Bis(hydroxymethyl)phenyl]pyrimidine-2,4-dione](/img/structure/B14192674.png)
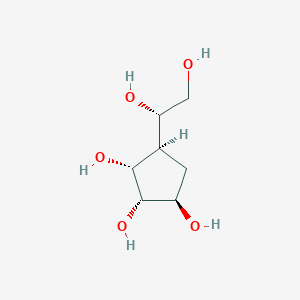
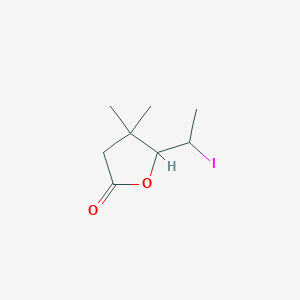
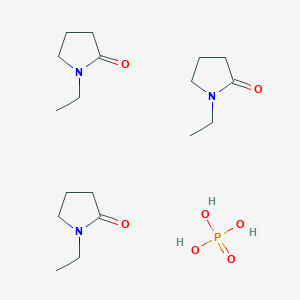
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
